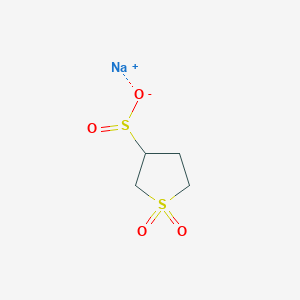
5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: is a chemical compound with the molecular formula C9H7FO2S and a molecular weight of 198.21 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid typically involves the fluorination of a benzothiophene derivative. One common method includes the reaction of 2,3-dihydro-1-benzothiophene-2-carboxylic acid with a fluorinating agent under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1-benzothiophene-2-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.
5-Chloro-2,3-dihydro-1-benzothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.
5-Bromo-2,3-dihydro-1-benzothiophene-2-carboxylic acid: Contains a bromine atom, which can affect its chemical and biological behavior.
Uniqueness: The presence of the fluorine atom in 5-Fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H7FO2S |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
InChI-Schlüssel |
CLSITECGVKGSMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=C1C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)







![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)


![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)
